molecular formula C12H17NO2 B14010511 2-Hydroxy-2',6'-diethylacetanilide CAS No. 52559-52-1

2-Hydroxy-2',6'-diethylacetanilide

Cat. No.: B14010511
CAS No.: 52559-52-1
M. Wt: 207.27 g/mol
InChI Key: JQQZSHMUVAYCDW-UHFFFAOYSA-N
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Description

2-Hydroxy-2’,6’-diethylacetanilide is an organic compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol It is a derivative of acetanilide, characterized by the presence of hydroxy and diethyl groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2’,6’-diethylacetanilide typically involves the acylation of 2,6-diethylaniline with acetic anhydride in the presence of a catalyst. The reaction proceeds as follows:

    Starting Materials: 2,6-diethylaniline and acetic anhydride.

    Catalyst: A strong acid such as sulfuric acid or a Lewis acid like aluminum chloride.

    Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete acylation.

    Purification: The product is purified by recrystallization from a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxy-2’,6’-diethylacetanilide follows a similar synthetic route but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix the starting materials and catalyst.

    Continuous Reflux: The reaction mixture is continuously refluxed to maintain the desired temperature and reaction conditions.

    Automated Purification: The product is purified using automated crystallization and filtration systems to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2’,6’-diethylacetanilide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the acetanilide moiety can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Formation of 2-keto-2’,6’-diethylacetanilide.

    Reduction: Formation of 2-amino-2’,6’-diethylacetanilide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Hydroxy-2’,6’-diethylacetanilide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2’,6’-diethylacetanilide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) and receptors involved in pain and inflammation pathways.

    Pathways Involved: It may inhibit the synthesis of prostaglandins, which are mediators of inflammation and pain.

Comparison with Similar Compounds

2-Hydroxy-2’,6’-diethylacetanilide can be compared with other similar compounds, such as:

    2-Chloro-2’,6’-diethylacetanilide: Similar structure but with a chloro group instead of a hydroxy group.

    2,6-Diethylaniline: Lacks the acetanilide moiety, making it less complex.

    2,6-Diethyl-N-(methoxymethyl)aniline: Contains a methoxymethyl group, which alters its chemical properties.

Uniqueness

2-Hydroxy-2’,6’-diethylacetanilide is unique due to the presence of both hydroxy and diethyl groups, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-2-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-9-6-5-7-10(4-2)12(9)13-11(15)8-14/h5-7,14H,3-4,8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQZSHMUVAYCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200543
Record name N-(2,6-Diethylphenyl)-2-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52559-52-1
Record name 2-Hydroxy-2',6'-diethylacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052559521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Diethylphenyl)-2-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-2',6'-DIETHYLACETANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T52WMV79JC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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